molecular formula C13H20 B12588422 2,11-Tridecadiyne CAS No. 646057-32-1

2,11-Tridecadiyne

Cat. No.: B12588422
CAS No.: 646057-32-1
M. Wt: 176.30 g/mol
InChI Key: BYOGZWGWQRULEO-UHFFFAOYSA-N
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Description

2,11-Tridecadiyne is an organic compound with the molecular formula C13H18 It is characterized by the presence of two triple bonds located at the 2nd and 11th positions of a 13-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Tridecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen or an oxidizing agent to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,11-Tridecadiyne can undergo various types of chemical reactions, including:

    Oxidation: The triple bonds in this compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions and reagents used.

    Substitution: The compound can participate in substitution reactions where one or both of the hydrogen atoms on the terminal carbons are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alkynes depending on the reagents used.

Scientific Research Applications

2,11-Tridecadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Industry: Used in the production of polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2,11-Tridecadiyne in various reactions involves the interaction of its triple bonds with different reagents. For example, in oxidation reactions, the triple bonds are attacked by oxidizing agents, leading to the formation of oxygenated products. In reduction reactions, the triple bonds are hydrogenated to form alkenes or alkanes. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

    1,2-Tridecadiene: Another compound with a similar carbon chain length but with double bonds instead of triple bonds.

    1,11-Tridecadiene: Similar structure but with double bonds at different positions.

    1,12-Tridecadiene: Similar structure with double bonds at the 1st and 12th positions.

Uniqueness: 2,11-Tridecadiyne is unique due to the presence of two triple bonds, which impart distinct chemical reactivity compared to compounds with double bonds

Properties

CAS No.

646057-32-1

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

trideca-2,11-diyne

InChI

InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-13H2,1-2H3

InChI Key

BYOGZWGWQRULEO-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCCCC#CC

Origin of Product

United States

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